![molecular formula C10H16O2 B1403992 Ethyl spiro[3.3]heptane-2-carboxylate CAS No. 1255098-89-5](/img/structure/B1403992.png)
Ethyl spiro[3.3]heptane-2-carboxylate
Descripción general
Descripción
Ethyl spiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. It is not intended for human or veterinary use and is primarily used for research .
Synthesis Analysis
The synthesis of spiro[3.3]heptane-derived compounds has been reported in several studies . For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research has demonstrated innovative approaches to synthesizing spiro compounds, including Ethyl spiro[3.3]heptane-2-carboxylate. For instance, Föhlisch et al. (2002) described a method for synthesizing bornane derivatives, showcasing the potential for creating complex structures from Ethyl spiro[3.3]heptane-2-carboxylate derivatives Föhlisch, Abu Bakr, & Fischer, 2002. Similarly, D’yakonov et al. (2007) developed a cycloalumination method for producing spiro[3.3]heptane and spiro[3.4]octanes, indicating the compound's versatility in creating new molecular architectures D’yakonov, Finkelshtein, & Ibragimov, 2007.
Probing Receptor Topologies
Radchenko et al. (2008) explored the use of spiro[3.3]heptane scaffolds for synthesizing glutamic acid analogs. These compounds, due to their rigid structures, are ideal for studying the spatial requirements of glutamate receptors, providing insights into receptor-ligand interactions and potential therapeutic targets Radchenko, Grygorenko, & Komarov, 2008.
Drug Discovery and Medicinal Chemistry
Chernykh et al. (2016) synthesized fluorinated analogs based on the spiro[3.3]heptane motif, highlighting the role of such compounds in medicinal chemistry. The unique three-dimensional shape and fluorine substitution patterns of these derivatives may enhance their biological activity and pharmacokinetic properties, making them valuable in drug design Chernykh, Feskov, Chernykh, Daniliuc, Tolmachova, Volochnyuk, & Radchenko, 2016.
Structural Analysis and Conformational Studies
The synthesis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold, as reported by Chernykh et al. (2015), serves as an example of how these compounds can mimic the structural features of cyclohexane derivatives. Such analogies are crucial for understanding molecular conformations and designing molecules with desired biological activities Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, & Komarov, 2015.
Propiedades
IUPAC Name |
ethyl spiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)8-6-10(7-8)4-3-5-10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZVFLEMYGSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl spiro[3.3]heptane-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



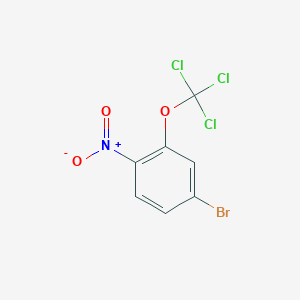

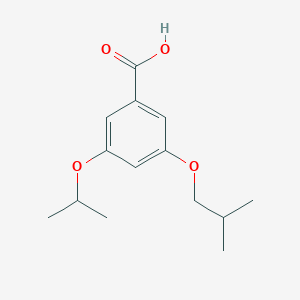
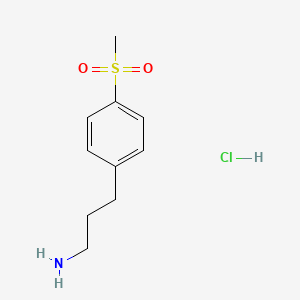
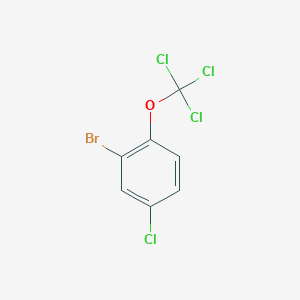
![2-Bromo-5-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B1403921.png)
![(R)-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B1403924.png)
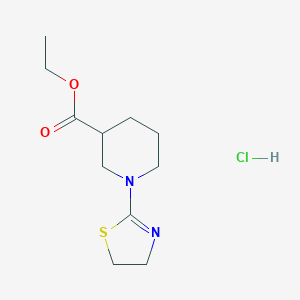
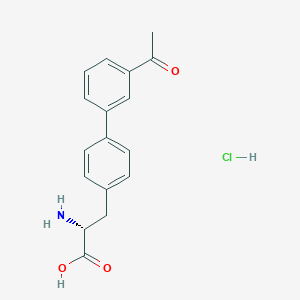
![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)
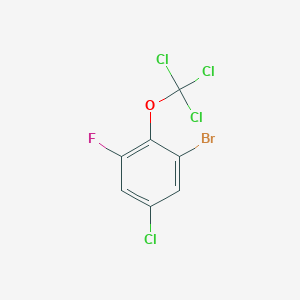
![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)
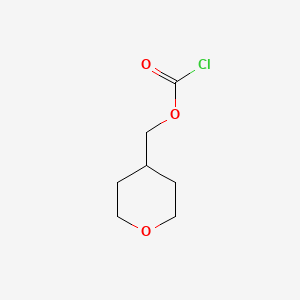
![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)